molecular formula C17H18N6O7 B4317451 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4317451
M. Wt: 418.4 g/mol
InChI Key: IPDCXZPEGDEWEA-UHFFFAOYSA-N
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Description

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole and oxadiazole rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole or oxadiazole rings .

Scientific Research Applications

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1H-pyrazol-1-yl)methyl-1,2,4-oxadiazole-5-carboxamide
  • N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
  • 4-nitro-1H-pyrazole derivatives

Uniqueness

What sets 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart from similar compounds is the combination of the pyrazole and oxadiazole rings with the trimethoxybenzyl group.

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O7/c1-27-12-4-10(5-13(28-2)15(12)29-3)6-18-16(24)17-20-14(21-30-17)9-22-8-11(7-19-22)23(25)26/h4-5,7-8H,6,9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDCXZPEGDEWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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